Deoxysappanone B 7,4'-dimethyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deoxysappanone B 7,4’-dimethyl ether is a naturally occurring compound known for its significant biological activities. It is a type of flavonoid, which are compounds widely recognized for their antioxidant, anti-inflammatory, and anticancer properties. This compound has been studied for its potential therapeutic applications, particularly in the treatment of angiogenesis-dependent diseases and leukemia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Deoxysappanone B 7,4’-dimethyl ether typically involves the use of natural sources or chemical synthesis. One common method involves the extraction from plants such as Caesalpinia sappan. The synthetic route may include steps like methylation of hydroxyl groups at specific positions on the flavonoid structure .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Deoxysappanone B 7,4’-dimethyl ether undergoes various chemical reactions, including:

Oxidation: This reaction can modify the flavonoid structure, potentially enhancing its biological activity.

Reduction: This reaction can lead to the formation of different derivatives with varying biological properties.

Substitution: This reaction involves the replacement of functional groups, which can alter the compound’s activity and solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various derivatives of Deoxysappanone B 7,4’-dimethyl ether, each with unique biological activities. These derivatives can be further studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Mechanism of Action

Deoxysappanone B 7,4'-dimethyl ether has been identified as a compound with significant anti-cancer properties. Research indicates that it functions as a microtubule inhibitor, which is crucial for disrupting cancer cell proliferation. Specifically, studies have demonstrated that both Deox B 7,4 and its reduced form (R-Deox B 7,4) can effectively reduce the growth and viability of cancer cells in vitro. For instance, TEX cells treated with R-Deox B 7,4 showed a marked decrease in viability after 72 hours of exposure .

Case Studies

In a patent study focused on cancer treatment methods, Deox B 7,4 was synthesized and evaluated for its efficacy against various cancer cell lines. The results indicated that the compound could inhibit cell growth significantly compared to control groups . Furthermore, in vivo studies have shown promising results where Deox B 7,4 was effective in reducing tumor growth in animal models .

Anti-Angiogenic Activity

Therapeutic Potential

this compound has demonstrated notable anti-angiogenic effects, making it a candidate for treating diseases characterized by abnormal blood vessel formation. Research published in Drug Design, Development and Therapy highlighted that Deox B 7,4 inhibited the formation of intersegmental vessels (ISVs) in zebrafish embryos by up to 99.64% at a concentration of 5 µM. This inhibition was linked to the suppression of various signaling pathways associated with angiogenesis .

Mechanisms Involved

The anti-angiogenic activity of Deox B 7,4 is attributed to its ability to modulate several key pathways:

- Slit/Robo signaling pathway : Inhibition of slit2/robo1/2 and slit3/robo4 signaling.

- Cyclooxygenase pathway : Suppression of COX2/PTP-RB/PIK3R2.

- Delta-like ligand pathway : Modulation of DLL4/HEY2/EFNB2A signaling.

- VEGF receptor activation : Activation of VEGFR-2 and FGFR1 pathways .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of Deoxysappanone B 7,4’-dimethyl ether involves its interaction with various molecular targets and pathways. It acts as a reversible microtubule inhibitor, increasing lysosomal V-ATPase activity and lysosome acidity. This leads to lysosomal disruption and cell death in cancer cells. Additionally, it suppresses pathways like slit2/robo1/2, slit3/robo4, cox2/ptp-rb/pik3r2, and dll4/hey2/efnb2a, while activating vegfr-2/fgfr1/mmp9 .

Comparación Con Compuestos Similares

Similar Compounds

Deoxysappanone B 7,3’-dimethyl ether: Another flavonoid with similar biological activities.

Neobavaisoflavone: Known for its anti-inflammatory and anticancer properties.

3,7-dihydroxy-3’,4’-dimethoxyflavone: Exhibits antiviral activities

Uniqueness

Deoxysappanone B 7,4’-dimethyl ether is unique due to its specific molecular structure, which allows it to interact with multiple biological pathways effectively. Its ability to act as a reversible microtubule inhibitor and its significant anti-angiogenic activity make it a promising compound for therapeutic applications .

Propiedades

Fórmula molecular |

C18H18O5 |

|---|---|

Peso molecular |

314.3 g/mol |

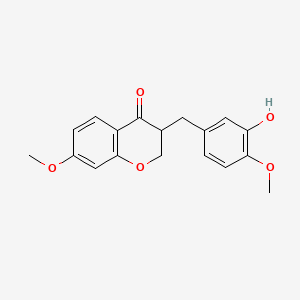

Nombre IUPAC |

3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H18O5/c1-21-13-4-5-14-17(9-13)23-10-12(18(14)20)7-11-3-6-16(22-2)15(19)8-11/h3-6,8-9,12,19H,7,10H2,1-2H3 |

Clave InChI |

NGCXNVIQHUCZIT-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)O |

SMILES canónico |

COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Deox B 7,4; Deox-B-7,4; DeoxB7,4; Deoxysappanone B 7,4 dimethyl ether; Deoxysappanone-B-7,4 dimethyl ether; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.